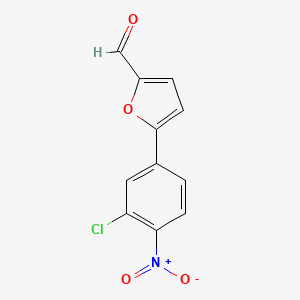
5-(3-chloro-4-nitrophenyl)-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-4-nitrophenyl)-2-furaldehyde, also known as CNPF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CNPF is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been studied for its potential use as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus. In agriculture, this compound has been shown to have insecticidal activity against the cotton bollworm. In materials science, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in anti-cancer activity involves the induction of apoptosis, which is a programmed cell death. This compound induces apoptosis by activating the caspase cascade, which results in the cleavage of various cellular proteins and DNA fragmentation. In antibacterial activity, this compound inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo studies. In animal studies, this compound did not show any adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to determine the long-term effects of this compound exposure.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its low solubility in water and the need for organic solvents for its dissolution.
Future Directions
There are several future directions for the research on 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. One direction is to study the mechanism of action of this compound in more detail, particularly in its anti-cancer and antibacterial activities. Another direction is to explore the potential use of this compound in other fields such as materials science and environmental science. Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be a future direction.
Synthesis Methods
The synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde involves the reaction of 3-chloro-4-nitrophenylhydrazine with furfural in the presence of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of this compound. The purity and yield of this compound can be improved by recrystallization from ethanol.
properties
IUPAC Name |
5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSKOGDBJUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

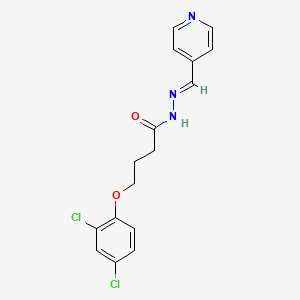
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
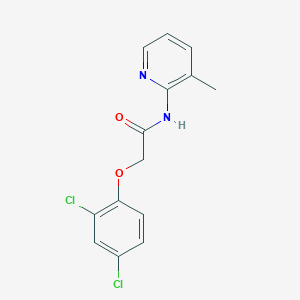
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
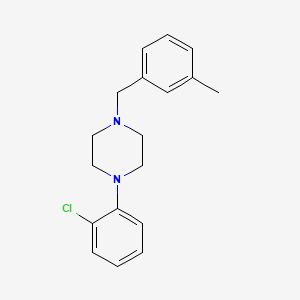
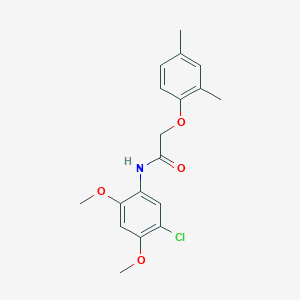

![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

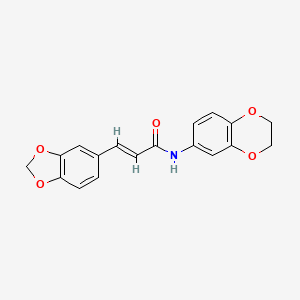
![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
